4-Amino-5-fluoro-2,3-dihydro-1H-inden-1-one
CAS No.:
Cat. No.: VC15998976
Molecular Formula: C9H8FNO
Molecular Weight: 165.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8FNO |
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Molecular Weight | 165.16 g/mol |
IUPAC Name | 4-amino-5-fluoro-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C9H8FNO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,11H2 |
Standard InChI Key | JAWJFUDEIHYWRL-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)C2=C1C(=C(C=C2)F)N |
Introduction
Molecular Structure and Nomenclature
The compound’s IUPAC name, 4-amino-5-fluoro-2,3-dihydro-1H-inden-1-one, reflects its bicyclic indanone scaffold. Key structural features include:
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Bicyclic framework: A fused cyclohexenone ring (positions 1–3) and a benzene ring (positions 4–8), with partial saturation at positions 2 and 3.
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Substituents: A fluorine atom at position 5 and an amino group (-NH₂) at position 4. The ketone group at position 1 completes the indanone core.
The molecular formula is C₉H₈FNO, with a calculated molecular weight of 165.17 g/mol . Its SMILES notation, C1CC(=O)C2=C1C(=C(C=C2)F)N, encodes the connectivity and stereoelectronic environment .
Comparative Structural Analysis
Physicochemical Properties
Thermal Stability
Fluorine’s electronegativity enhances the compound’s thermal resilience. Analogous fluorinated indanones exhibit melting points between 120–150°C and boiling points near 300°C .
Solubility and Partitioning
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LogP: Estimated at 1.8–2.2, indicating moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .
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Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to the nonpolar indanone core .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch).
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NMR:
Biological and Industrial Applications
Medicinal Chemistry
Fluorinated indanones are explored as kinase inhibitors and antimicrobial agents. The amino group’s hydrogen-bonding capability may enhance target binding, while fluorine improves metabolic stability .
Agrochemical Development
Patent US7314849B2 highlights substituted indanones as herbicidal agents . The amino-fluoro substitution pattern in this compound could disrupt plant enzymatic pathways, warranting further phytotoxicity studies.
Material Science
Conjugated indanone derivatives exhibit optoelectronic properties useful in organic semiconductors. The amino group’s electron-donating effects might tune bandgap energies.
Future Research Directions
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Synthetic Optimization: Developing one-pot methods to improve yield and purity.
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Biological Screening: Assessing efficacy against cancer cell lines and resistant pathogens.
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Computational Modeling: Predicting ADMET profiles using QSAR models.
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